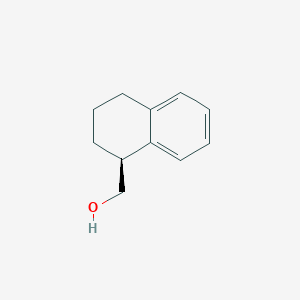
(S)-1,2,3,4-Tetrahydronaphthalene-1-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2,3,4-Tetrahydronaphthalene-1-methanol, also known as (S)-THN-1-Methanol, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a small molecule that can be used as a chiral building block to synthesize a variety of compounds with different properties. This compound has been studied for its potential applications in drug discovery, biochemistry, and other areas of scientific research.
科学研究应用
(S)-THN-1-Methanol has been studied for its potential applications in a variety of scientific research areas. It has been used as a chiral building block to synthesize a variety of compounds with different properties. It has been studied for its potential applications in drug discovery, biochemistry, and other areas of scientific research. In particular, it has been used as a chiral building block to synthesize compounds with anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of (S)-THN-1-Methanol is not yet fully understood. However, it is believed that the compound exerts its effects by binding to various proteins and enzymes in the body. It is thought to bind to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(S)-THN-1-Methanol has been studied for its potential effects on a variety of biochemical and physiological processes. In particular, it has been studied for its potential effects on cancer, inflammation, and other diseases. It has also been studied for its potential effects on the immune system, metabolism, and other physiological processes.
实验室实验的优点和局限性
(S)-THN-1-Methanol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and its solubility decreases when it is exposed to light. Additionally, it is not very stable and can decompose over time.
未来方向
The potential applications of (S)-THN-1-Methanol are still being explored. Future research could focus on its potential applications in drug discovery, biochemistry, and other areas of scientific research. Additionally, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the advantages and limitations of using this compound in laboratory experiments.
合成方法
(S)-THN-1-Methanol can be synthesized in a variety of ways. The most common method is through a reaction of 1,2,3,4-tetrahydronaphthalene with methanol in the presence of a base such as sodium hydroxide. The reaction yields (S)-THN-1-Methanol as the major product. Other methods of synthesis include the reaction of 1,2,3,4-tetrahydronaphthalene with dimethyl sulfoxide (DMSO) in the presence of a base, and the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylformamide (DMF) in the presence of a base.
属性
IUPAC Name |
[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
